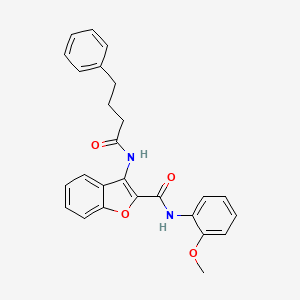
6-fluoro-4-hydroxy-N-(pyridin-4-yl)quinoline-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“6-fluoro-4-hydroxy-N-(pyridin-4-yl)quinoline-3-carboxamide” is a derivative of quinoline, a nitrogen-containing bicyclic compound . Quinoline derivatives are widely found throughout nature and are utilized in various fields such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc . They exhibit important biological activities, including antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, antiinflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .
Synthesis Analysis
Quinoline derivatives can be synthesized from 6-hydroxy-3,4-dihydroquinolin-2(1H)-one and 1-(chloromethyl)-4-methylbenzene . The synthesized compounds are characterized by 1 H and 13 C NMR, FTIR, and mass spectrometry .Molecular Structure Analysis
Quinoline, also known as 1-benzazine, benzopyridine, and 1-azanaphthalene, has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The molecular formula of quinoline is C9H7N .Chemical Reactions Analysis
Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .Aplicaciones Científicas De Investigación
Anti-Tubercular Agents
“6-fluoro-4-hydroxy-N-(pyridin-4-yl)quinoline-3-carboxamide” has been used in the design and synthesis of novel anti-tubercular agents . These agents have shown significant activity against Mycobacterium tuberculosis H37Ra, a strain of bacteria that causes tuberculosis .
Antibacterial Activity
Fluorinated quinolines, such as “6-fluoro-4-hydroxy-N-(pyridin-4-yl)quinoline-3-carboxamide”, have been found to exhibit a broad spectrum of antibacterial activity . This makes them potential candidates for the development of new antibacterial drugs .
Antineoplastic Agents
Fluorinated quinolines have also been used in the development of antineoplastic drugs . These drugs are used in the treatment of various types of cancer .
Treatment of Heart Diseases
Some fluorinated quinolines have found application in the treatment of heart diseases . For example, Flosequinan, a fluorinated quinoline, is one of the drugs of the new generation for the treatment of heart diseases .
Treatment of Diabetes and Related Disorders
The compound “6-fluoro-4-hydroxy-N-(pyridin-4-yl)quinoline-3-carboxamide” may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial: type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
Development of Novel Drugs
“6-fluoro-4-hydroxy-N-(pyridin-4-yl)quinoline-3-carboxamide” is a versatile chemical compound used in scientific research. It offers immense potential for developing novel drugs and understanding various biological processes.
Mecanismo De Acción
While the specific mechanism of action for “6-fluoro-4-hydroxy-N-(pyridin-4-yl)quinoline-3-carboxamide” is not mentioned in the retrieved papers, quinoline derivatives in general are known to exhibit a wide range of biological activities. They are used extensively in the treatment of urinary tract, respiratory, and bone joint infections as well as sexually transmitted diseases, pneumonia, prostatitis, and acute bronchitis .
Direcciones Futuras
The swift development of new molecules containing the quinoline nucleus has generated many research reports in a brief span of time . There seems to be a requirement to collect recent information to understand the current status of the quinoline nucleus in medicinal chemistry research, focusing in particular on the numerous attempts to synthesize and investigate new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity . This suggests that “6-fluoro-4-hydroxy-N-(pyridin-4-yl)quinoline-3-carboxamide” and similar compounds may have significant potential for future research and development.
Propiedades
IUPAC Name |
6-fluoro-4-oxo-N-pyridin-4-yl-1H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FN3O2/c16-9-1-2-13-11(7-9)14(20)12(8-18-13)15(21)19-10-3-5-17-6-4-10/h1-8H,(H,18,20)(H,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSYHDJVOWWXIIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=O)C(=CN2)C(=O)NC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

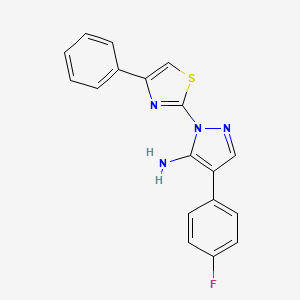
![N-(4-acetylphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2889179.png)
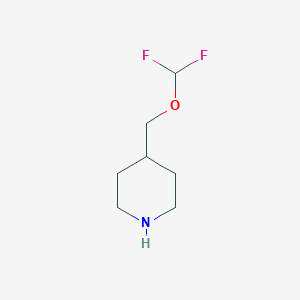
![1-(3-chlorophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazole](/img/structure/B2889184.png)
![2-((2-(4-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-mesitylacetamide](/img/structure/B2889185.png)

![(2-Fluorophenyl)-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2889187.png)
![6-Chloro-N-[[4-(2H-tetrazol-5-yl)phenyl]methyl]pyridine-2-carboxamide](/img/structure/B2889189.png)
![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-{6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine](/img/structure/B2889190.png)
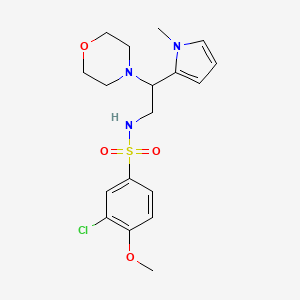
![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2889193.png)
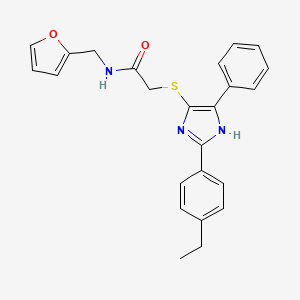
![N-cyclohexyl-N-methyl-2-({3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2889196.png)
